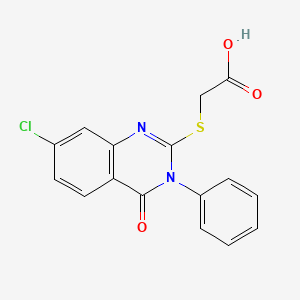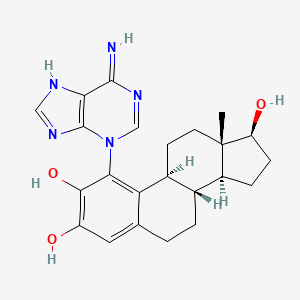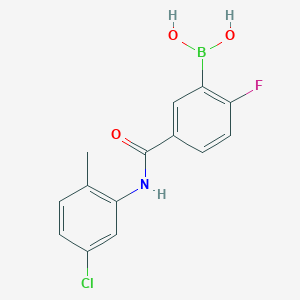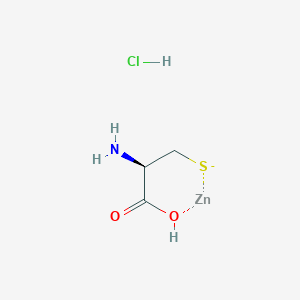
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is a complex compound that combines the properties of an amino acid derivative with those of a zinc complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride typically involves the reaction of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate with zinc chloride in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ionophore.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of zinc-based catalysts and in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride involves its interaction with biological molecules through its zinc ion. The zinc ion can coordinate with various functional groups in proteins and enzymes, altering their activity. This coordination can inhibit or activate enzymatic reactions, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;nickel;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;copper;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;iron;chloride
Uniqueness
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is unique due to its specific coordination with zinc, which imparts distinct biochemical properties. Zinc is an essential trace element in biological systems, and its coordination with this compound can lead to unique biological activities not observed with other metal complexes.
Eigenschaften
Molekularformel |
C3H7ClNO2SZn- |
|---|---|
Molekulargewicht |
222.0 g/mol |
IUPAC-Name |
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/p-1/t2-;;/m0../s1 |
InChI-Schlüssel |
URVUGDDHSBUGFB-JIZZDEOASA-M |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[S-].Cl.[Zn] |
Kanonische SMILES |
C(C(C(=O)O)N)[S-].Cl.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


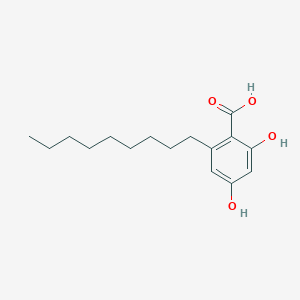
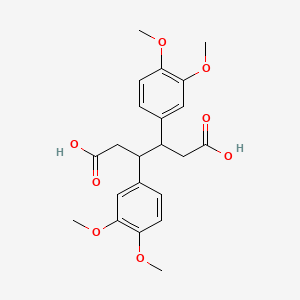
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)


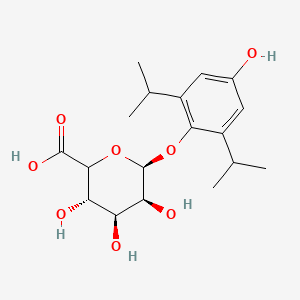
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)

